

Application of Methyl Isonipecotate in Fragment-Based Drug Discovery

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has become a cornerstone in modern medicinal chemistry for the identification of high-quality lead compounds. This approach screens low molecular weight fragments (typically < 300 Da) that exhibit weak binding to a biological target. The structural information gleaned from these fragment-protein interactions provides a robust starting point for optimizing the fragment into a potent, drug-like molecule.

Methyl isonipecotate, a piperidine derivative, is an exemplary fragment for FBDD campaigns. Its three-dimensional, non-planar structure offers access to novel chemical space often unexplored by the flat, aromatic compounds that traditionally populate screening libraries.[1][2] The saturated heterocyclic scaffold of **methyl isonipecotate** provides conformational rigidity, well-defined vectors for chemical elaboration, and favorable physicochemical properties that align with the principles of FBDD, such as the "Rule of Three."

This document provides detailed application notes and protocols for the use of **methyl isonipecotate** in a typical FBDD workflow, from initial screening to hit-to-lead optimization.

Physicochemical Properties of Methyl Isonipecotate



their alignment with FBDD guidelines.

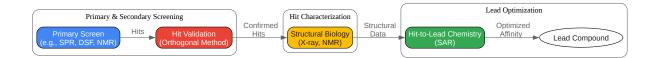
The suitability of a compound for fragment-based screening is often assessed by the "Rule of Three," which provides guidelines for key physicochemical properties. **Methyl isonipecotate** adheres well to these principles, making it an ideal candidate for fragment libraries.

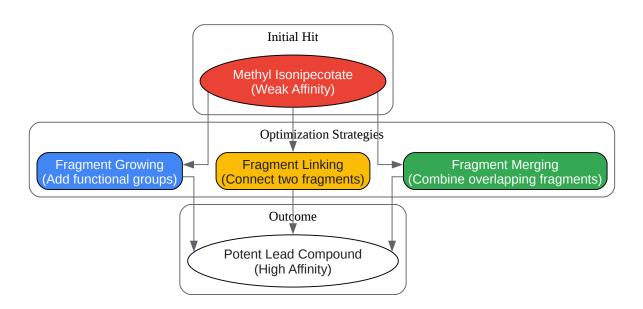
Property	Value	"Rule of Three" Guideline	Source
Molecular Weight (MW)	143.18 g/mol	< 300 Da	[1]
cLogP	-0.4 (calculated)	≤ 3	[1]
Hydrogen Bond Donors (HBD)	1 (Amine NH)	≤ 3	[1]
Hydrogen Bond Acceptors (HBA)	2 (Ester C=O, OCH ₃)	≤ 3	[1]
Rotatable Bonds	1	≤ 3	
Topological Polar Surface Area (TPSA)	38.3 Ų	≤ 60 Ų	[1]
Table 1: Physicochemical properties of methyl isonipecotate and			

Experimental Workflows and Protocols

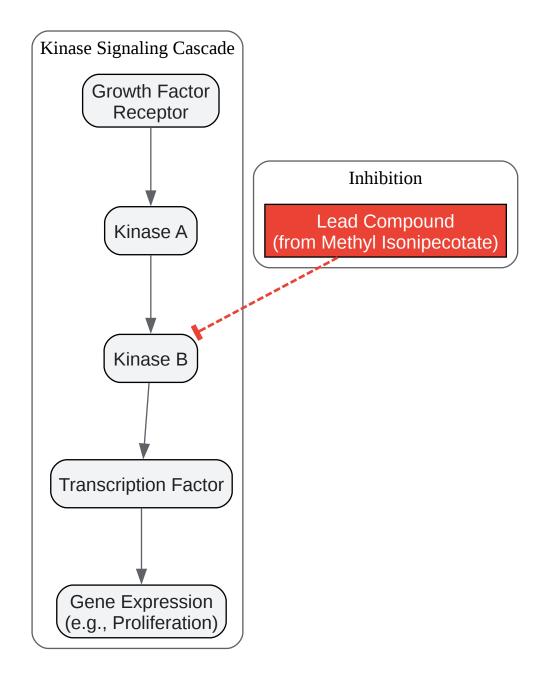
A standard FBDD campaign involves a cascade of biophysical techniques to identify and validate fragment hits, followed by structural studies to guide optimization.[3][4]











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